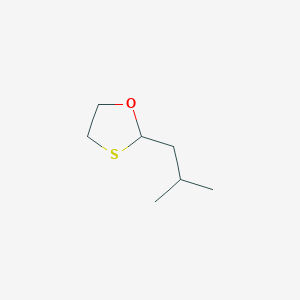

2-Isobutyl-1,3-oxothiolane

Description

Properties

CAS No. |

63874-84-0 |

|---|---|

Molecular Formula |

C7H14OS |

Molecular Weight |

146.25 g/mol |

IUPAC Name |

2-(2-methylpropyl)-1,3-oxathiolane |

InChI |

InChI=1S/C7H14OS/c1-6(2)5-7-8-3-4-9-7/h6-7H,3-5H2,1-2H3 |

InChI Key |

FYGCGLKHZOKOQI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1OCCS1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Isobutyl-1,3-oxothiolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2-isobutyl-1,3-oxothiolane, a heterocyclic compound with potential applications in pharmaceutical and materials science. The document outlines the primary synthetic route, a representative experimental protocol, and the expected physicochemical and spectroscopic properties based on available data for structurally related compounds.

Core Synthesis Pathway

The principal and most direct method for the synthesis of this compound is the acid-catalyzed condensation reaction between isovaleraldehyde and 2-mercaptoethanol. This reaction proceeds through the formation of a hemithioacetal intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the stable five-membered 1,3-oxothiolane ring. To drive the reaction to completion, the water byproduct is typically removed azeotropically.

A general reaction scheme is presented below:

Isovaleraldehyde + 2-Mercaptoethanol ⇌ this compound + Water

Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, the following procedure is a representative method adapted from established protocols for the synthesis of analogous 2-alkyl-1,3-oxathiolanes.[1] This protocol utilizes p-toluenesulfonic acid as a catalyst and toluene as a solvent to facilitate azeotropic water removal.[1]

Materials and Equipment:

-

Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Isovaleraldehyde (3-methylbutanal)

-

2-Mercaptoethanol

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a round-bottom flask are added isovaleraldehyde (1.0 equivalent), 2-mercaptoethanol (1.0-1.2 equivalents), and toluene (approximately 2-3 mL per mmol of aldehyde).

-

A catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equivalents) is added to the mixture.

-

The flask is equipped with a Dean-Stark apparatus and a reflux condenser, and the mixture is heated to reflux with vigorous stirring.

-

The reaction progress is monitored by the collection of water in the Dean-Stark trap and can also be followed by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction (i.e., no more water is collected), the reaction mixture is allowed to cool to room temperature.

-

The mixture is then transferred to a separatory funnel and washed sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Data Presentation

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄OS | [2] |

| Molecular Weight | 146.25 g/mol | [2] |

| IUPAC Name | 2-(2-methylpropyl)-1,3-oxathiolane | [2] |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Basis of Prediction |

| Boiling Point | 180-200 °C (at atm. pressure) | Extrapolation from similar 2-alkyl-1,3-oxathiolanes |

| Density | ~0.95-1.05 g/cm³ | General density of similar organic compounds |

| Refractive Index | ~1.47-1.49 | Typical range for analogous structures |

| Yield | >80% | Based on reported yields for similar reactions[1] |

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) / m/z |

| ¹H NMR | Isobutyl Group: - δ ~0.9-1.0 (d, 6H, -CH(CH₃ )₂) - δ ~1.7-1.9 (m, 1H, -CH (CH₃)₂) - δ ~1.5-1.7 (m, 2H, -CH₂ CH(CH₃)₂) Oxothiolane Ring: - δ ~4.8-5.2 (t, 1H, O-CH-S) - δ ~3.8-4.2 (m, 2H, -OCH₂ -) - δ ~2.9-3.3 (m, 2H, -SCH₂ -) |

| ¹³C NMR | Isobutyl Group: - δ ~22-24 (-CH(C H₃)₂) - δ ~24-26 (-C H(CH₃)₂) - δ ~45-48 (-C H₂CH(CH₃)₂) Oxothiolane Ring: - δ ~80-85 (O-C H-S) - δ ~65-70 (-OC H₂-) - δ ~35-40 (-SC H₂-) |

| IR (cm⁻¹) | - 2955-2870 (C-H stretching, alkyl) - 1470-1450 (C-H bending, alkyl) - 1250-1000 (C-O stretching) - 700-600 (C-S stretching) |

| Mass Spec (m/z) | - 146 (M⁺) - 103 (M⁺ - C₃H₇) - 89 (M⁺ - C₄H₉) - 75 - 61 - 43 (isobutyl fragment) |

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Acid-catalyzed formation of this compound.

Experimental Workflow Diagram

Caption: Step-by-step synthesis and purification workflow.

Logical Relationship Diagram

Caption: Factors influencing the synthesis of the target compound.

References

An In-depth Technical Guide to the Chemical Properties of 2-Isobutyl-1,3-oxothiolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutyl-1,3-oxothiolane, also known by its IUPAC name 2-(2-methylpropyl)-1,3-oxathiolane, is a heterocyclic organic compound with potential applications in the fields of flavor and fragrance chemistry. Its unique structure, containing both oxygen and sulfur heteroatoms within a five-membered ring, imparts specific chemical and sensory properties. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, a general synthesis protocol, and expected spectroscopic data. Due to the limited availability of experimental data for this specific compound, some properties are presented as predicted values, and methodologies are based on established procedures for analogous structures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while the molecular formula and weight are definitive, other physical properties are often estimated due to a lack of published experimental values.

| Property | Value | Source |

| IUPAC Name | 2-(2-methylpropyl)-1,3-oxathiolane | |

| Molecular Formula | C₇H₁₄OS | [1] |

| Molecular Weight | 146.25 g/mol | [1] |

| Boiling Point | Predicted: ~190-210 °C | (Estimated based on similar structures) |

| Melting Point | Not available | |

| Density | Predicted: ~0.95-1.05 g/cm³ | (Estimated based on similar structures) |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | (Inferred from structure) |

| Appearance | Colorless to pale yellow liquid (expected) | (Inferred from similar compounds) |

| Odor Profile | Potential for fruity, green, or sulfurous notes | (Based on related oxathiolane and thiol compounds)[2][3] |

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound can be achieved through the acid-catalyzed reaction of isovaleraldehyde (3-methylbutanal) with 2-mercaptoethanol. This reaction is a classic example of the formation of a cyclic thioacetal.[4]

Reaction Scheme:

Materials:

-

Isovaleraldehyde

-

2-Mercaptoethanol

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

p-Toluenesulfonic acid (or another acid catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add equimolar amounts of isovaleraldehyde and 2-mercaptoethanol in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Analysis

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show characteristic signals for the isobutyl group and the oxothiolane ring protons.

-

Isobutyl group:

-

A doublet for the six methyl protons (CH₃)₂.

-

A multiplet for the methine proton (CH).

-

A doublet for the methylene protons (CH₂).

-

-

Oxathiolane ring:

-

A triplet for the proton at the C2 position (CH attached to both O and S).

-

Multiplets for the two sets of methylene protons on the C4 and C5 positions of the ring (OCH₂ and SCH₂).

-

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Isobutyl group:

-

Signals for the two equivalent methyl carbons.

-

A signal for the methine carbon.

-

A signal for the methylene carbon.

-

-

Oxathiolane ring:

-

A signal for the C2 carbon (acetal carbon) at a characteristic downfield shift.

-

Signals for the C4 and C5 carbons of the ring.

-

Mass Spectrometry (Expected)

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 146. Key fragmentation patterns would likely involve the loss of the isobutyl group and cleavage of the oxathiolane ring.

Safety and Handling

Specific safety data for this compound is not available. However, based on the starting materials and related compounds, the following precautions should be taken:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][7][8][9][10]

-

Avoid inhalation, ingestion, and skin contact.

-

2-Mercaptoethanol has a strong, unpleasant odor and is toxic. Handle with extreme care.

-

Isovaleraldehyde is flammable and an irritant.

Applications

While specific applications for this compound are not widely documented, related 1,3-oxathiolane and 1,3-oxathiane derivatives are known for their use in the flavor and fragrance industry.[2][3][11] They can contribute to a variety of fruity, green, and tropical notes. Further research may uncover specific sensory attributes and potential applications for this compound in food, beverages, and consumer products.

Logical Workflow

Caption: Workflow for the synthesis and analysis of this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. US8598110B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. 2-Methyl-1,3-oxathiolane [webbook.nist.gov]

- 7. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. US8173822B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Isobutyl-1,3-Oxothiolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-isobutyl-1,3-oxothiolane. Due to the limited availability of published experimental data for this specific compound, this report leverages spectroscopic data from analogous structures, including the 1,3-oxothiolane core and compounds containing the isobutyl moiety, to predict the characteristic spectral features. This guide is intended to support researchers in the identification, characterization, and quality control of this compound and related compounds in research and drug development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for this compound. These predictions are based on established chemical shift principles and fragmentation patterns observed in structurally similar molecules.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~5.2 - 5.4 | t | ~5.0 - 6.0 |

| H-4 (OCH₂) | ~4.2 - 4.4 (1H), ~3.9 - 4.1 (1H) | m | - |

| H-5 (SCH₂) | ~3.1 - 3.3 (1H), ~2.9 - 3.1 (1H) | m | - |

| H-1' (CH₂) | ~1.8 - 2.0 | m | ~7.0 |

| H-2' (CH) | ~1.9 - 2.1 | m | ~6.5 |

| H-3' (CH₃) | ~0.9 - 1.0 | d | ~6.5 |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~85 - 90 |

| C-4 | ~70 - 75 |

| C-5 | ~35 - 40 |

| C-1' | ~45 - 50 |

| C-2' | ~25 - 30 |

| C-3' | ~22 - 24 |

Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Predicted Identity | Relative Intensity |

| 146 | [M]⁺ (Molecular Ion) | Low |

| 103 | [M - C₃H₇]⁺ | Moderate |

| 89 | [M - C₄H₉]⁺ | High |

| 57 | [C₄H₉]⁺ | High |

| 43 | [C₃H₇]⁺ | Moderate |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2955 - 2870 | C-H stretch | Alkyl (isobutyl) |

| 1465 - 1450 | C-H bend | Alkyl (isobutyl) |

| 1385 - 1365 | C-H bend (gem-dimethyl) | Isobutyl |

| 1250 - 1000 | C-O stretch | Acetal |

| 700 - 600 | C-S stretch | Thioether |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C NMR spectra.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 12 - 16 ppm.

-

Acquisition Time: 2 - 4 seconds.

-

Relaxation Delay: 1 - 5 seconds.

-

Number of Scans: 16 - 64.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 200 - 240 ppm.

-

Acquisition Time: 1 - 2 seconds.

-

Relaxation Delay: 2 - 10 seconds.

-

Number of Scans: 1024 - 4096.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40 - 400.

-

Scan Speed: 1000 - 2000 amu/s.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, a drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film[1].

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 - 32.

-

Mode: Transmittance or Absorbance.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound such as this compound.

References

Technical Guide: 2-Isobutyl-1,3-Oxothiolane (CAS No. 17643-70-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-isobutyl-1,3-oxothiolane, a heterocyclic compound of interest in synthetic organic chemistry. This document details its chemical identity, physical properties, a representative synthetic protocol, and its potential applications as a building block in the design of more complex molecules.

Chemical Identity and Properties

This compound, also known by its synonym 2-isopropyl-1,3-oxathiolane, is an organic compound featuring a five-membered ring containing both an oxygen and a sulfur atom. Its chemical structure and key identifiers are presented below.

| Identifier | Value |

| IUPAC Name | 2-(2-methylpropyl)-1,3-oxathiolane |

| Synonym | 2-Isopropyl-1,3-oxathiolane |

| CAS Number | 17643-70-8 |

| Molecular Formula | C₇H₁₄OS |

| Molecular Weight | 146.25 g/mol |

A summary of its computed physical and chemical properties is provided in the table below. Experimental data for this specific compound is limited in publicly available literature; therefore, these values are based on computational models.

| Property | Value |

| XLogP3-AA | 2.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 146.07653 g/mol |

| Topological Polar Surface Area | 34.5 Ų |

| Heavy Atom Count | 9 |

Synthesis of this compound

The synthesis of 2-substituted 1,3-oxathiolanes is typically achieved through the condensation of an aldehyde with 2-mercaptoethanol. This acid-catalyzed reaction proceeds via the formation of a hemithioacetal followed by intramolecular cyclization and dehydration.

General Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established methods for the synthesis of analogous 2-alkyl-1,3-oxathiolanes.

Materials:

-

Isobutyraldehyde (2-methylpropanal)

-

2-Mercaptoethanol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add isobutyraldehyde (1.0 equivalent), 2-mercaptoethanol (1.0 equivalent), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents) in toluene.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, or the reaction is deemed complete by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis Workflow

Synthetic workflow for this compound.

Role in Synthetic Chemistry and Drug Development

This compound is not known to possess intrinsic biological activity or to be involved in specific signaling pathways. Its primary value to researchers and drug development professionals lies in its utility as a synthetic intermediate. The 1,3-oxathiolane moiety can serve as a protecting group for aldehydes.

Furthermore, the 1,3-oxathiolane ring system is a structural motif present in some bioactive molecules. Therefore, this compound can be considered a building block for the synthesis of more complex molecular architectures with potential therapeutic applications. Its isobutyl group can be a key pharmacophoric element or a lipophilic side chain in the design of new chemical entities.

An In-depth Technical Guide to the Isomers of 2-Isobutyl-1,3-Oxothiolane

This technical guide provides a comprehensive overview of the isomers of 2-isobutyl-1,3-oxothiolane, catering to researchers, scientists, and professionals in drug development. The document details the synthesis, characterization, and potential for chiral separation of these isomers, presenting data in a structured and accessible format.

Introduction to this compound and its Isomerism

This compound is a heterocyclic compound with the chemical formula C7H14OS and a molecular weight of 146.25 g/mol .[1][2] The core structure consists of a five-membered ring containing one oxygen atom, one sulfur atom, and three carbon atoms. The isobutyl group is attached to the carbon atom (C2) situated between the oxygen and sulfur atoms.

The C2 carbon of this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers: (R)-2-isobutyl-1,3-oxothiolane and (S)-2-isobutyl-1,3-oxothiolane. These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules. The stereochemistry of related 1,3-oxathiolane derivatives has been shown to be a critical determinant of their biological activity, underscoring the importance of understanding and separating the individual enantiomers of this compound.[3][4]

If additional substituents are present on the 1,3-oxothiolane ring, diastereomers such as cis and trans isomers can also exist. For instance, in 2,4-disubstituted 1,3-oxathiolanes, the relative orientation of the substituents at C2 and C4 gives rise to cis and trans diastereomers, which can be distinguished by techniques like 1H NMR spectroscopy.[5][6] This guide will focus on the enantiomers of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of isovaleraldehyde (3-methylbutanal) with 2-mercaptoethanol.[7][8][9] This reaction is a well-established method for the formation of 2-substituted-1,3-oxathiolanes and proceeds via the formation of a hemithioacetal intermediate, followed by intramolecular cyclization and dehydration.

Experimental Protocol: Racemic Synthesis

This protocol describes a general procedure for the synthesis of racemic this compound.

Materials:

-

Isovaleraldehyde (3-methylbutanal)

-

2-Mercaptoethanol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add isovaleraldehyde (1.0 eq), 2-mercaptoethanol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure racemic this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and expected spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H14OS | [1][2] |

| Molecular Weight | 146.25 g/mol | [1][2] |

| Appearance | Colorless liquid (expected) | |

| Boiling Point | Data not available | |

| Density | Data not available |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the isobutyl group protons (doublet for methyls, multiplet for the methine, and doublet of doublets for the methylene), a triplet for the proton at C2, and multiplets for the methylene protons of the oxathiolane ring at C4 and C5. |

| ¹³C NMR | Resonances for the carbons of the isobutyl group, the methine carbon at C2, and the methylene carbons at C4 and C5 of the oxathiolane ring. |

| Mass Spec (EI) | A molecular ion peak (M+) at m/z 146, and characteristic fragmentation patterns including the loss of the isobutyl group.[10] |

| IR | C-H stretching and bending vibrations, C-O and C-S stretching frequencies. |

Chiral Isomers and Their Separation

Due to the chiral center at C2, this compound exists as a pair of enantiomers. The separation of these enantiomers is crucial for evaluating their individual biological activities.

Experimental Protocol: Chiral HPLC Separation

A general approach for the separation of the enantiomers of this compound involves chiral High-Performance Liquid Chromatography (HPLC).[3][11][12]

Materials and Equipment:

-

Racemic this compound

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based)

-

HPLC-grade solvents (e.g., hexane, isopropanol)

Procedure:

-

Dissolve the racemic mixture of this compound in the mobile phase.

-

Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Elute the enantiomers with an isocratic mobile phase (e.g., a mixture of hexane and isopropanol). The optimal mobile phase composition will need to be determined experimentally.

-

Monitor the elution of the enantiomers using a UV detector.

-

Collect the separated enantiomeric fractions.

-

The enantiomeric excess (ee) of the separated fractions can be determined from the peak areas in the chromatogram.

Biological Activity

Currently, there is no specific information available in the scientific literature regarding the biological activity or signaling pathways associated with the isomers of this compound. However, the broader class of 1,3-oxathiolane derivatives has been investigated for various biological activities, and it is established that the stereochemistry of these molecules can significantly influence their biological effects.[3][4][13] Therefore, the synthesis and separation of the enantiomers of this compound are important steps for any future investigation into their potential biological roles.

Conclusion

This technical guide has provided a detailed overview of the isomers of this compound, with a focus on their synthesis and chiral separation. While specific experimental data for this compound is limited, this guide offers robust, generalized protocols based on established chemistry for the synthesis and separation of related 2-substituted-1,3-oxathiolanes. The provided information serves as a valuable resource for researchers interested in exploring the chemical and potential biological properties of these chiral molecules. Further research is warranted to elucidate the specific characteristics and activities of the individual enantiomers of this compound.

References

- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 9. Oxathioacetal synthesis by oxathioacetalisation [organic-chemistry.org]

- 10. 2-Methyl-1,3-oxathiolane [webbook.nist.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

2-isobutyl-1,3-oxothiolane literature review

Physicochemical Properties

Quantitative experimental data for 2-isobutyl-1,3-oxothiolane is limited. The following table summarizes its known properties and provides comparative data for structurally similar compounds to offer context.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 2-Isopropyl-1,3-oxothiolane | 2-Methyl-1,3-oxothiolane |

| IUPAC Name | 2-(2-methylpropyl)-1,3-oxathiolane[1] | 2-(1-methylethyl)-1,3-oxathiolane[2] | 2-methyl-1,3-oxathiolane[3] |

| Molecular Formula | C₇H₁₄OS[1] | C₆H₁₂OS[2] | C₄H₈OS[3] |

| Molecular Weight | 146.25 g/mol [1] | 132.23 g/mol [2] | 104.171 g/mol [3] |

| CAS Registry Number | Not explicitly found; PubChem CID: 529631[1] | 17643-70-8[2] | 17642-74-9[3] |

| Topological Polar Surface Area | 34.5 Ų (Computed) | 34.5 Ų (Computed)[2] | Not specified |

| Complexity | Not specified | 72.9 (Computed)[2] | Not specified |

| Hydrogen Bond Donor Count | 0 (Computed) | 0 (Computed)[2] | Not specified |

| Hydrogen Bond Acceptor Count | 2 (Computed) | 2 (Computed)[2] | Not specified |

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound is not described in the available literature. However, the synthesis of 2-substituted 1,3-oxathiolanes is a well-established chemical transformation. It typically involves the acid-catalyzed condensation of an aldehyde or ketone with 2-mercaptoethanol. For this compound, the precursor aldehyde would be isovaleraldehyde (3-methylbutanal).

General Experimental Protocol: Acid-Catalyzed Synthesis of this compound

This protocol is adapted from general procedures for the formation of 1,3-oxathiolanes.

-

Reaction Setup: A solution of isovaleraldehyde (1.0 equivalent) and 2-mercaptoethanol (1.0-1.2 equivalents) is prepared in a suitable aprotic solvent (e.g., toluene or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using toluene) to remove water.

-

Catalyst Addition: A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or a Lewis acid like zinc chloride (ZnCl₂), is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux. The progress of the reaction is monitored by analyzing aliquots using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting materials and the appearance of the product.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solution is washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water and finally a saturated brine solution to remove residual water-soluble impurities.

-

Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Caption: General experimental workflow for the synthesis of this compound.

Biological Activity and Potential Applications

No specific biological activities have been reported for this compound itself. However, the 1,3-oxathiolane ring is a significant pharmacophore in medicinal chemistry. Notably, it forms the core of several nucleoside reverse transcriptase inhibitors (NRTIs) used in antiviral therapy, such as Lamivudine and Emtricitabine, which are crucial drugs in the management of HIV/AIDS and Hepatitis B.[4][5] These molecules function as chain terminators during viral DNA synthesis.

The biological relevance of these related compounds suggests that this compound and its derivatives could be valuable scaffolds for screening and development in various therapeutic areas. The isobutyl group would confer a degree of lipophilicity that may influence pharmacokinetic properties.

Given the absence of data, a logical first step for researchers would be to screen the compound against a panel of biological targets to identify potential "hits" for further investigation.

Caption: A logical relationship diagram for future biological evaluation of the core compound.

Conclusion and Future Research Directions

This compound represents an under-investigated chemical entity. While its synthesis can be reasonably predicted based on established chemical principles, a significant knowledge gap exists regarding its specific properties and potential applications. For the scientific community, this presents an opportunity for foundational research.

Future efforts should be directed towards:

-

Optimized Synthesis and Characterization: Developing a robust, high-yield synthesis protocol and performing full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry).

-

Physicochemical Profiling: Experimentally determining key properties such as boiling point, density, solubility, and logP.

-

Broad Biological Screening: Evaluating the compound and a library of its derivatives against various biological targets, including viral enzymes, bacterial strains, fungal pathogens, and cancer cell lines, to uncover potential therapeutic value.

References

- 1. data.virginia.gov [data.virginia.gov]

- 2. 2-(1-Methylethyl)-1,3-oxathiolane | C6H12OS | CID 28673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-1,3-oxathiolane [webbook.nist.gov]

- 4. CA2340214A1 - Method of manufacture of 1,3-oxathiolane nucleosides - Google Patents [patents.google.com]

- 5. Process of manufacture of 1,3-oxathiolane nucleosides using titanium trichloride mono-isopropoxide [patentalert.com]

The Elusive Nature of 2-Isobutyl-1,3-oxothiolane: A Technical Review of its Discovery and Characterization

For Immediate Release

Holzminden, Germany – October 26, 2025 – The sulfur-containing volatile compound, 2-isobutyl-1,3-oxothiolane, has been identified as a constituent of the complex aroma profile of yellow passion fruit (Passiflora edulis f. flavicarpa). This discovery is part of ongoing research into the intricate blend of esters, terpenes, and sulfur compounds that create the characteristic exotic and slightly sulfury notes of this popular tropical fruit. While its presence has been confirmed, a comprehensive understanding of this specific molecule, including its precise concentration, detailed isolation protocols, and potential biological significance, remains largely uncharted territory for the scientific community.

This technical guide provides a consolidated overview of the current knowledge surrounding this compound, with a focus on its discovery in nature. It is intended for researchers, scientists, and drug development professionals interested in the chemistry of natural products and flavor science.

Discovery in Passiflora edulis f. flavicarpa

The identification of this compound is credited to studies focused on elucidating the complete volatile composition of yellow passion fruit. The fruit's aroma is a complex matrix of over 200 identified compounds, with sulfur-containing molecules playing a crucial role in its unique sensory properties, often contributing to the exotic tropical flavor notes even at trace levels.[1][2] The attractive aroma of ripe yellow passion fruit is known to be associated with these trace sulfur volatiles.[1]

Challenges in Quantification and Isolation

General methodologies for the analysis of volatile compounds in passion fruit have been described, including:

-

Vacuum Headspace (VHS): This technique involves the collection of volatiles from the headspace above the fruit sample under vacuum conditions.[1]

-

Solid-Phase Microextraction (SPME): This method utilizes a coated fiber to extract and concentrate volatile and semi-volatile compounds from the sample headspace for subsequent analysis.

While these techniques are effective for general profiling of volatile compounds, specific, detailed protocols for the targeted isolation and quantification of this compound have not been published. The development of such a protocol would be a critical step for future research into this compound.

Current Gaps in Knowledge

A thorough review of existing scientific literature reveals significant gaps in our understanding of this compound:

-

Quantitative Data: There is a notable absence of published studies reporting the concentration of this compound in any natural matrix. This information is essential for understanding its contribution to the overall aroma profile and for any potential applications.

-

Detailed Experimental Protocols: Specific, validated methods for the extraction, isolation, and purification of this compound from natural sources are not available.

-

Biological Activity and Signaling Pathways: To date, there is no information regarding any biological activity, pharmacological effects, or involvement in signaling pathways for this compound.

Future Research Directions

The discovery of this compound in yellow passion fruit opens up several avenues for future research. A primary focus should be the development of a robust analytical method for its quantification. This would enable studies to determine its concentration in different varieties of passion fruit and at various stages of ripeness.

Furthermore, the synthesis of an analytical standard for this compound is paramount for accurate quantification and for conducting toxicological and pharmacological studies to investigate its potential biological activities.

Below is a conceptual workflow for future research endeavors aimed at bridging the current knowledge gaps.

Caption: A proposed workflow for future research on this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Isobutyl-1,3-Oxothiolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutyl-1,3-oxothiolane is a heterocyclic compound of interest in various chemical research domains, including flavor chemistry and as a potential intermediate in the synthesis of more complex molecules. While the natural occurrence of this compound may be suggested in trace amounts in some matrices, there is a notable absence of scientific literature detailing its specific biosynthetic pathway. Research into the formation of related oxathiolane and oxazoline structures in food products, such as cocoa, points towards non-enzymatic chemical reactions like the Maillard reaction between amino acids and reducing sugars, rather than a defined, enzyme-catalyzed biosynthesis.

This guide, therefore, pivots from a biosynthetic focus to a comprehensive overview of the chemical synthesis of this compound. The primary and most direct method for its preparation is the acid-catalyzed condensation of isovaleraldehyde (3-methylbutanal) with 2-mercaptoethanol. This reaction is a specific example of a broader class of reactions used for the synthesis of 2-substituted-1,3-oxathiolanes, which are valuable intermediates in organic synthesis, including in the preparation of antiviral nucleoside analogues.[1] This document will provide a detailed examination of this synthetic route, including experimental protocols, quantitative data from related syntheses, and visual diagrams of the reaction and experimental workflow.

Core Synthetic Pathway: Condensation of Isovaleraldehyde and 2-Mercaptoethanol

The principal method for synthesizing this compound is the reaction of isovaleraldehyde with 2-mercaptoethanol. This reaction is an example of oxathioacetalization, where the aldehyde's carbonyl group reacts with the thiol and hydroxyl moieties of 2-mercaptoethanol to form the five-membered 1,3-oxothiolane ring.[2][3] The reaction is typically carried out in the presence of an acid catalyst to facilitate the dehydration step.

A variety of catalysts can be employed to promote this transformation, with the choice of catalyst and reaction conditions influencing the reaction's efficiency and yield. The general reaction is illustrated below:

Figure 1: General reaction scheme for the synthesis of this compound.

Quantitative Data: A Comparative Look at 2-Alkyl-1,3-Oxothiolane Synthesis

While specific yield data for the synthesis of this compound is not extensively reported, the yields of analogous 2-alkyl and 2-aryl-1,3-oxathiolanes synthesized via similar methods provide a strong indication of the expected efficiency of this reaction. The following table summarizes yields for the synthesis of various 2-substituted-1,3-oxathiolanes from their corresponding aldehydes and 2-mercaptoethanol, using different catalytic systems.

| Aldehyde | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| Crotonaldehyde | p-Toluenesulfonic acid | Benzene | Azeotropic dehydration | 80 | [4] |

| Furfural | p-Toluenesulfonic acid | Benzene | Azeotropic dehydration | 89 | [4] |

| Benzaldehyde | p-Toluenesulfonic acid | Benzene | Azeotropic dehydration | 84 | [4] |

| Various Aromatic & Aliphatic Aldehydes | V(HSO₄)₃ | n-hexane | Reflux | High to excellent | [2] |

| Various Aldehydes | Eosin Y | 1,4-Dioxane | Blue LEDs, N₂, r.t., 12h | Not specified, but effective | [3] |

This data suggests that high yields can be expected for the synthesis of this compound under appropriate conditions, likely in the range of 80-90%.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the synthesis of 2-substituted-1,3-oxathiolanes.[4]

Materials:

-

Isovaleraldehyde (3-methylbutanal)

-

2-Mercaptoethanol

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene (or benzene, as an azeotropic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A solution of isovaleraldehyde (1.0 equivalent), 2-mercaptoethanol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Azeotropic Dehydration: The reaction mixture is heated to reflux, and the water formed during the reaction is removed azeotropically using the Dean-Stark trap. The reaction is monitored (e.g., by TLC or GC) until the starting aldehyde is consumed.

-

Work-up: After cooling to room temperature, the reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Drying and Concentration: The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

In the absence of a known biosynthetic pathway, the chemical synthesis of this compound is efficiently achieved through the acid-catalyzed condensation of isovaleraldehyde and 2-mercaptoethanol. This method is robust, high-yielding, and analogous to established procedures for a wide range of 2-substituted-1,3-oxathiolanes. For researchers in drug development, the 1,3-oxathiolane core is a significant pharmacophore, and understanding its synthesis is crucial for the development of novel therapeutics. The protocols and data presented in this guide offer a solid foundation for the laboratory-scale production and further investigation of this compound.

References

A Comprehensive Technical Guide to 2-Isobutyl-1,3-oxathiolane: Physicochemical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties of 2-isobutyl-1,3-oxathiolane. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and provides extrapolated data based on analogous compounds. It covers nomenclature, structural information, and key physicochemical parameters. Furthermore, this guide outlines a probable synthetic route and discusses the expected spectral characteristics. A significant focus is placed on the broader class of 1,3-oxathiolane derivatives, which are of substantial interest in medicinal chemistry, particularly as antiviral agents. The mechanism of action for 1,3-oxathiolane-based nucleoside analogues is also detailed, providing context for their application in drug development.

Introduction

2-Isobutyl-1,3-oxathiolane is a heterocyclic organic compound containing a five-membered ring with one oxygen and one sulfur atom at positions 1 and 3, respectively, and an isobutyl substituent at the 2-position. While this specific molecule is not extensively documented, the 1,3-oxathiolane scaffold is a crucial pharmacophore in several commercially successful antiviral drugs.[1] Understanding the fundamental properties of derivatives like 2-isobutyl-1,3-oxathiolane is essential for the design and synthesis of new therapeutic agents.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-(2-methylpropyl)-1,3-oxathiolane | [2] |

| Molecular Formula | C₇H₁₄OS | [2] |

| Molecular Weight | 146.25 g/mol | [2] |

| CAS Number | Not available | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| Kovats Retention Index (OV-101 column, 130 °C) | 1079 | [3] |

Synthesis

A specific, detailed experimental protocol for the synthesis of 2-isobutyl-1,3-oxathiolane is not described in the reviewed literature. However, a general and widely used method for the synthesis of 2-substituted-1,3-oxathiolanes involves the acid-catalyzed reaction of an aldehyde or ketone with 2-mercaptoethanol.[4] For 2-isobutyl-1,3-oxathiolane, the precursor aldehyde would be isovaleraldehyde (3-methylbutanal).

General Experimental Protocol: Acid-Catalyzed Thioacetalization

-

Reaction Setup: To a solution of isovaleraldehyde (1.0 equivalent) in a suitable solvent (e.g., toluene or dichloromethane) is added 2-mercaptoethanol (1.1 equivalents).

-

Catalyst Addition: A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15, or a Lewis acid) is added to the mixture.

-

Reaction Conditions: The reaction mixture is typically heated to reflux with continuous removal of water, often using a Dean-Stark apparatus, to drive the equilibrium towards the product.

-

Workup: After completion of the reaction (monitored by TLC or GC), the reaction mixture is cooled to room temperature, washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 2-isobutyl-1,3-oxathiolane.

Spectral Properties

Specific spectral data (NMR, MS) for 2-isobutyl-1,3-oxathiolane are not available in the searched databases. However, the expected spectral characteristics can be inferred from its structure and data for analogous compounds like 2-methyl-1,3-oxathiolane.[5][6]

¹H NMR Spectroscopy (Expected)

-

Isobutyl Group: A doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons adjacent to the oxathiolane ring.

-

Oxathiolane Ring: A multiplet for the proton at the 2-position (CH-isobutyl), and complex multiplets for the four methylene protons of the ring.

¹³C NMR Spectroscopy (Expected)

-

Isobutyl Group: Resonances for the two equivalent methyl carbons, the methine carbon, and the methylene carbon.

-

Oxathiolane Ring: A resonance for the carbon at the 2-position, and two distinct resonances for the methylene carbons of the oxathiolane ring.

Mass Spectrometry (Expected Fragmentation)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 146. Key fragmentation pathways would likely involve the loss of the isobutyl group, and cleavage of the oxathiolane ring.

Reactivity and Biological Significance

The reactivity of the 1,3-oxathiolane ring is of significant interest, particularly its stability and cleavage under various conditions. The primary importance of the 1,3-oxathiolane moiety in the context of drug development lies in its role as a key structural component of several nucleoside reverse transcriptase inhibitors (NRTIs).[1]

Mechanism of Action of 1,3-Oxathiolane-Based NRTIs

1,3-Oxathiolane nucleoside analogues, such as lamivudine and emtricitabine, are prodrugs that are phosphorylated in vivo to their active triphosphate forms. These triphosphates then act as competitive inhibitors of viral reverse transcriptase. Incorporation of the drug into the growing viral DNA chain leads to chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[7]

Conclusion

2-Isobutyl-1,3-oxathiolane, while not extensively studied itself, belongs to a class of compounds with significant importance in medicinal chemistry. This guide provides a summary of its known properties and predictive data for its synthesis and spectral characteristics based on established chemical principles and data from related structures. The true value of understanding the properties of such molecules lies in the potential for the development of novel therapeutics, particularly in the realm of antiviral agents. Further experimental investigation into the specific properties and biological activity of 2-isobutyl-1,3-oxathiolane is warranted.

References

- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Compound 529631: 2-Isobutyl-1,3-oxothiolane - Dataset - Virginia Open Data Portal [data.virginia.gov]

- 3. This compound [webbook.nist.gov]

- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 5. 2-Methyl-1,3-oxathiolane | C4H8OS | CID 519463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methyl-1,3-oxathiolane [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-Isobutyl-1,3-oxothiolane in Flavor Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutyl-1,3-oxothiolane is a sulfur-containing heterocyclic compound with potential applications in the flavor and fragrance industry. While specific data on this compound is limited in publicly available literature, its structural similarity to other known flavor-active oxathiolanes suggests it may possess interesting sensory properties. This document provides an overview of its potential characteristics, along with generalized experimental protocols for its synthesis, sensory evaluation, and chemical analysis, based on established methods for related compounds.

Chemical and Physical Properties

A summary of the basic chemical properties of this compound is provided below.

| Property | Value | Source |

| IUPAC Name | 2-(2-methylpropyl)-1,3-oxathiolane | PubChem |

| Molecular Formula | C₇H₁₄OS | PubChem |

| Molecular Weight | 146.25 g/mol | PubChem |

| Appearance | Not available | - |

| Odor | Not available | - |

| Taste | Not available | - |

| Odor Threshold | Not available | - |

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following sections provide generalized methodologies based on the synthesis and analysis of structurally similar 2-alkyl-1,3-oxathiolanes and other volatile sulfur compounds.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of 2-alkyl-1,3-oxathiolanes via the condensation of an aldehyde with 2-mercaptoethanol.

Objective: To synthesize this compound from isovaleraldehyde and 2-mercaptoethanol.

Materials:

-

Isovaleraldehyde (3-methylbutanal)

-

2-Mercaptoethanol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Anhydrous sodium sulfate

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Round-bottom flask with a Dean-Stark apparatus and condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add toluene.

-

Addition of Reactants: Add equimolar amounts of isovaleraldehyde and 2-mercaptoethanol to the flask.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid.

-

Azeotropic Distillation: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography.

-

Expected Outcome: A liquid product, this compound. The structure should be confirmed by analytical techniques such as GC-MS, ¹H NMR, and ¹³C NMR.

Protocol 2: Sensory Evaluation by Gas Chromatography-Olfactometry (GC-O)

This protocol outlines a general procedure for determining the odor characteristics of volatile compounds using GC-O.

Objective: To identify the odor active regions and describe the sensory characteristics of this compound.

Materials and Equipment:

-

Gas chromatograph (GC) equipped with a sniffing port (olfactometry port)

-

Mass spectrometer (MS) detector (optional but recommended for identification)

-

Appropriate GC column (e.g., DB-5, DB-Wax)

-

Humidified air supply for the sniffing port

-

Sample of this compound dissolved in a suitable solvent (e.g., ethanol)

-

Panel of trained sensory assessors

Procedure:

-

Sample Preparation: Prepare a dilution series of the this compound sample in the chosen solvent.

-

GC-O Analysis:

-

Inject an aliquot of the sample into the GC.

-

The effluent from the GC column is split between the detector (e.g., MS or FID) and the sniffing port.

-

A trained assessor sniffs the effluent from the sniffing port and records the retention time and a detailed description of any perceived odors.

-

The intensity of the odor can also be rated on a predefined scale.

-

-

Data Analysis:

-

Correlate the retention times of the odor events with the peaks from the detector.

-

If using an MS detector, identify the compound responsible for each odor.

-

Compile the odor descriptions from all panelists to create a flavor profile.

-

-

Determination of Odor Threshold (Aroma Extract Dilution Analysis - AEDA):

-

Analyze a serial dilution of the sample by GC-O.

-

The highest dilution at which an odor is still detected corresponds to the flavor dilution (FD) factor.

-

The compound with the highest FD factor is considered a key odorant.

-

Protocol 3: Quantitative Analysis by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of volatile sulfur compounds in a food matrix.

Objective: To quantify the concentration of this compound in a given food sample.

Materials and Equipment:

-

Gas chromatograph-mass spectrometer (GC-MS)

-

SPME autosampler and fibers (e.g., DVB/CAR/PDMS)

-

Headspace vials with septa

-

Food sample

-

Internal standard (e.g., a deuterated analog of the analyte, if available, or a structurally similar compound)

-

Sodium chloride

-

Deionized water

Procedure:

-

Sample Preparation:

-

Homogenize the food sample.

-

Weigh a precise amount of the homogenized sample into a headspace vial.

-

Add a known amount of the internal standard.

-

Add a saturated solution of sodium chloride to enhance the release of volatiles (salting out).

-

-

HS-SPME Extraction:

-

Place the vial in the autosampler.

-

Equilibrate the sample at a specific temperature for a set time to allow volatiles to partition into the headspace.

-

Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.

-

-

GC-MS Analysis:

-

Desorb the analytes from the SPME fiber in the hot GC inlet.

-

Separate the compounds on an appropriate GC column.

-

Detect and quantify the compounds using the mass spectrometer, typically in selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

-

-

Quantification:

-

Create a calibration curve using standard solutions of this compound with the internal standard.

-

Calculate the concentration of the analyte in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

Applications in Flavor Chemistry

While direct applications of this compound are not well-documented, based on the sensory properties of related sulfur-containing heterocycles, potential applications could include:

-

Tropical Fruit Flavors: Some oxathiolanes are known to contribute to tropical fruit aromas.

-

Savory Flavors: Sulfur compounds are key components of many savory and meat-like flavors.

-

Complex Flavor Profiles: It could be used as a minor component to add complexity and specific notes to a wide range of flavor formulations.

Further research, particularly sensory analysis, is required to determine the specific flavor profile and potential applications of this compound.

Disclaimer: The information provided in this document is for research and development purposes only. The protocols are generalized and may require optimization for specific applications. All laboratory work should be conducted in accordance with appropriate safety guidelines.

Application of 2-Isobutyl-1,3-oxothiolane in the Fragrance Industry: Application Notes and Protocols

For Researchers, Scientists, and Fragrance Development Professionals

This document provides detailed application notes and experimental protocols relevant to the use of 2-isobutyl-1,3-oxothiolane in the fragrance industry. While specific data for this compound is limited in publicly available literature, the information presented herein is based on the known properties of structurally similar sulfur-containing heterocycles, such as 1,3-oxathianes, which have found utility in flavor and fragrance applications.

Application Notes

1.1. Olfactory Profile and Potential Applications

-

Top to Mid Notes: A potential for green, slightly sharp, and fruity top notes, characteristic of many sulfur-containing compounds. The isobutyl group may introduce a nuance reminiscent of tropical fruits or green, leafy notes.

-

Heart Notes: A developing body with potential for creamy, nutty, and slightly roasted undertones.

-

Base Notes: A subtle, lingering sulfureous character that can add depth and complexity to a fragrance.

Potential applications in fragrance formulations include:

-

Fruity Accords: To enhance the ripeness and juiciness of tropical fruit accords such as passionfruit, guava, and blackcurrant.

-

Gourmand Fragrances: To introduce subtle roasted or nutty facets in coffee, chocolate, and nutty fragrance profiles.

-

Green and Herbal Compositions: To provide a naturalistic, sharp green note in fragrances featuring leafy, grassy, or galbanum-like characteristics.

-

Specialty Effects: In trace amounts, it may be used to create unique and impactful "special effects" in niche and fine fragrance compositions, adding an element of surprise and complexity.

1.2. Physicochemical Properties and Stability

A summary of the known physicochemical properties of this compound is presented in Table 1. Its stability in typical fragrance formulations (e.g., ethanol-based perfumes, lotions, soaps) is expected to be moderate. As with many sulfur-containing compounds, it may be susceptible to oxidation, which could alter its odor profile. It is recommended to store the pure compound under an inert atmosphere and away from light.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(2-methylpropyl)-1,3-oxathiolane | PubChem |

| Molecular Formula | C₇H₁₄OS | PubChem |

| Molecular Weight | 146.25 g/mol | PubChem |

| Appearance | Predicted to be a colorless liquid. | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in ethanol and other common fragrance solvents. | - |

Table 2: Hypothetical Olfactory Data for this compound *

| Parameter | Hypothetical Value Range | Notes |

| Odor Threshold in Air | 0.01 - 10 ppb | Sulfur-containing compounds often have very low odor thresholds. This is an estimated range based on similar molecules. |

| Odor Description | Green, fruity (tropical, passionfruit-like), slightly sulfureous, with creamy and nutty undertones. | This is a hypothesized profile based on the odor of structurally related 1,3-oxathianes used in the fragrance industry.[1] |

| Recommended Use Level | 0.001% - 0.1% in concentrate | Due to its expected potency, it should be used at very low concentrations to avoid an overpowering sulfureous note. |

*The data in this table is hypothetical and intended for illustrative purposes. Experimental determination is required for accurate values.

Experimental Protocols

3.1. Synthesis of this compound

This protocol describes the synthesis of this compound via the acid-catalyzed cyclization of isovaleraldehyde and 2-mercaptoethanol.[2]

Materials:

-

Isovaleraldehyde (3-methylbutanal)

-

2-Mercaptoethanol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent for azeotropic removal of water)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Dichloromethane (for extraction)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add isovaleraldehyde (1.0 eq), 2-mercaptoethanol (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq).

-

Add toluene to the flask to facilitate azeotropic removal of water.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

3.2. Quality Control: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for fragrance analysis (e.g., DB-5ms).

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split.

MS Conditions (Typical):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-300.

Procedure:

-

Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane or ethanol).

-

Inject an appropriate volume of the sample into the GC-MS.

-

Analyze the resulting chromatogram and mass spectrum to confirm the identity and purity of the compound. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (146.25 m/z) and characteristic fragmentation patterns.

3.3. Sensory Evaluation Protocol

Objective: To determine the odor profile and estimate the odor detection threshold of this compound.

Materials:

-

Purified this compound.

-

Odor-free solvent (e.g., diethyl phthalate or ethanol).

-

Glass smelling strips.

-

A panel of at least five trained sensory analysts.

Procedure for Odor Profile:

-

Prepare a 1% solution of this compound in the chosen solvent.

-

Dip a smelling strip into the solution and allow the solvent to evaporate for a few seconds.

-

Present the smelling strip to the panelists and ask them to describe the odor at different time intervals (e.g., immediately, after 5 minutes, after 30 minutes, after 1 hour) to evaluate the top, middle, and base notes.

-

Compile the descriptors from all panelists to create a comprehensive odor profile.

Procedure for Odor Threshold Estimation:

-

Prepare a series of dilutions of this compound in an odor-free solvent, ranging from very dilute (e.g., 0.0001%) to a concentration that is clearly perceptible (e.g., 0.1%).

-

Use a forced-choice triangle test method, where panelists are presented with three samples (two blanks and one with the odorant) and asked to identify the different sample.

-

The lowest concentration at which a statistically significant number of panelists can correctly identify the odorant is considered the odor detection threshold.

Mandatory Visualizations

Caption: Synthesis workflow for this compound.

Caption: General olfactory signaling pathway for sulfur compounds.

Caption: Role of this compound in a fragrance.

References

Application Notes and Protocols for the Analytical Detection of 2-Isobutyl-1,3-oxothiolane

Introduction

Key Analytical Challenges

The analysis of volatile sulfur compounds like 2-isobutyl-1,3-oxothiolane presents several challenges:

-

High Volatility and Reactivity: These compounds are often present at low concentrations and can be prone to degradation or loss during sample preparation.[2]

-

Matrix Effects: Complex sample matrices, such as those found in food and biological samples, can interfere with the extraction and detection of the target analyte.

-

Lack of Commercial Standards: The availability of a certified reference standard for this compound may be limited, potentially requiring in-house synthesis and purification for quantitative analysis.

Experimental Protocols

This section outlines a general protocol for the analysis of this compound using HS-SPME-GC-MS. This method is suitable for volatile compounds in liquid or solid matrices and can be adapted based on the specific sample type and instrumentation.

1. Sample Preparation

The goal of sample preparation is to homogenize the sample and prepare it for efficient extraction of the target analyte.

-

For Liquid Samples (e.g., beverages, juices):

-

Pipette a known volume (e.g., 5-10 mL) of the liquid sample into a headspace vial (e.g., 20 mL).

-

To enhance the release of volatile compounds, a salt solution (e.g., NaCl) can be added to increase the ionic strength of the sample. For example, add 1-2 g of NaCl to the vial.[3]

-

If an internal standard is used for quantification, add a known amount of the standard to the vial.

-

Immediately seal the vial with a PTFE/silicone septum cap.

-

-

For Solid or Semi-Solid Samples (e.g., food products, tissues):

-

Weigh a known amount (e.g., 1-5 g) of the homogenized sample into a headspace vial.

-

Add a small volume of deionized water or a suitable buffer to create a slurry, which facilitates the release of volatiles.

-

Add a salt solution and an internal standard as described for liquid samples.

-

Immediately seal the vial.

-

2. Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that uses a coated fiber to adsorb volatile analytes from the headspace above the sample.

-

SPME Fiber Selection: For volatile sulfur compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice due to its broad selectivity for a wide range of volatile and semi-volatile compounds.[2][3]

-

Extraction Parameters:

-

Place the sealed sample vial in a heating block or the autosampler's incubation chamber.

-

Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 10-20 minutes) to allow the analytes to partition into the headspace.

-

Expose the SPME fiber to the headspace for a defined extraction time (e.g., 20-40 minutes) while maintaining the incubation temperature.

-

Retract the fiber into the needle.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The extracted analytes are thermally desorbed from the SPME fiber in the hot GC inlet and separated on a capillary column before detection by the mass spectrometer.

-

GC Parameters:

-

Injection Port: Operate in splitless mode to maximize the transfer of the analyte to the column. Set the temperature high enough to ensure rapid desorption (e.g., 250°C).

-

Column: A non-polar or medium-polarity column is typically used for flavor and fragrance analysis. Based on NIST data, columns with phases like OV-101 or SE-52 could be suitable. A common choice would be a DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

-

Oven Temperature Program: A temperature ramp is used to separate compounds with different boiling points. A typical program might be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/minute.

-

Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/minute).

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Mode: For initial method development and identification, operate in full scan mode (e.g., m/z 40-300).

-

Selective Ion Monitoring (SIM) Mode: For quantification, once the characteristic ions of this compound are identified, switch to SIM mode to increase sensitivity and selectivity.

-

Ion Source Temperature: e.g., 230°C.

-

Transfer Line Temperature: e.g., 280°C.

-

Data Presentation

Quantitative data should be presented in clear, well-structured tables. Below are template tables that can be used to summarize the data obtained during method validation.

Table 1: GC-MS Parameters for the Analysis of this compound

| Parameter | Setting |

|---|---|

| GC System | |

| Injection Mode | Splitless |

| Injection Port Temp. | 250°C |

| Column Type | e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min |

| Oven Program | 40°C (2 min), then 5°C/min to 150°C, then 10°C/min to 250°C (5 min) |

| MS System | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Acquisition Mode | Full Scan (m/z 40-300) and/or SIM |

| SIM Ions | To be determined |

| Ion Source Temp. | 230°C |

| Transfer Line Temp. | 280°C |

Table 2: Method Validation Parameters for this compound

| Parameter | Result |

|---|---|

| Linearity | |

| Calibration Range | e.g., 1 - 100 µg/L |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantitation (LOQ) | To be determined |

| Precision (%RSD) | |

| Intra-day | < 15% |

| Inter-day | < 20% |

| Accuracy/Recovery (%) | |

| Low Concentration | To be determined |

| Medium Concentration | To be determined |

| High Concentration | To be determined |

Visualizations

Experimental Workflow Diagram

References

- 1. Compound 529631: this compound - Dataset - Virginia Open Data Portal [data.virginia.gov]

- 2. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Gas Chromatography Analysis of 2-Isobutyl-1,3-oxothiolane

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Isobutyl-1,3-oxothiolane (C₇H₁₄OS, MW: 146.25) is a sulfur-containing heterocyclic compound.[1] Due to its chemical properties, gas chromatography (GC) is an ideal analytical technique for its separation and quantification. This document provides a detailed protocol for the analysis of this compound using GC, suitable for research and quality control applications. The methodologies are based on established chromatographic principles and data from the NIST Chemistry WebBook.[2]

Experimental Protocols